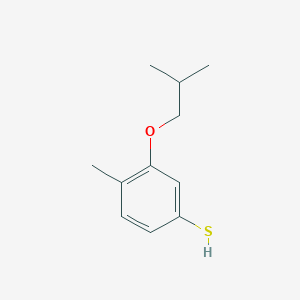![molecular formula C8H8ClF2NOS B13913208 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, difluoromethyl, and methylsulfinylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyridine derivative, followed by chlorination and subsequent introduction of the methylsulfinylmethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyridine derivatives, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro and methylsulfinylmethyl groups can influence its binding affinity and selectivity towards target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- 2-Chloro-6-(fluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- 2-Chloro-6-(difluoromethyl)-4-[(methylthio)methyl]pyridine
Uniqueness
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H8ClF2NOS |
|---|---|
Peso molecular |
239.67 g/mol |
Nombre IUPAC |
2-chloro-6-(difluoromethyl)-4-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C8H8ClF2NOS/c1-14(13)4-5-2-6(8(10)11)12-7(9)3-5/h2-3,8H,4H2,1H3 |
Clave InChI |
WFRAACMTEMPLJR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CC1=CC(=NC(=C1)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)











